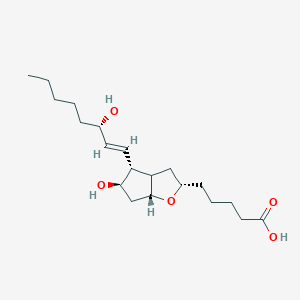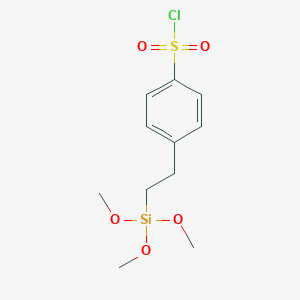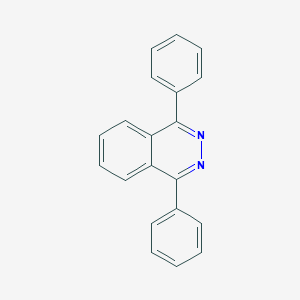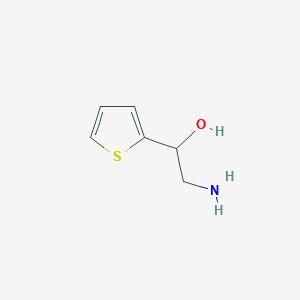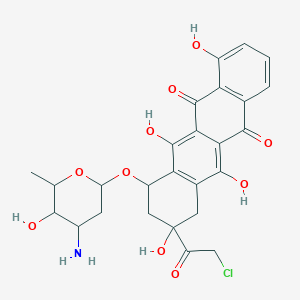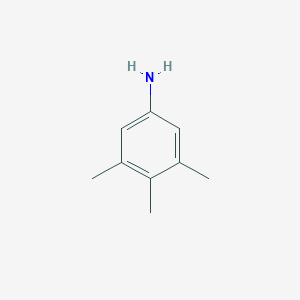
3,4,5-Trimetilamina
Descripción general
Descripción
3,4,5-Trimethylaniline: is an organic compound with the molecular formula C9H13N . It is a derivative of aniline, where three hydrogen atoms on the benzene ring are replaced by methyl groups at the 3, 4, and 5 positions. . It appears as a grey solid and is used in various chemical synthesis processes.
Aplicaciones Científicas De Investigación
Chemistry: 3,4,5-Trimethylaniline is used as an intermediate in the synthesis of dyes, pigments, and other organic compounds. It serves as a building block for the preparation of various substituted anilines and benzenes .
Biology and Medicine: In biological research, 3,4,5-trimethylaniline is used in the synthesis of pharmaceuticals and agrochemicals. It is a precursor for the development of compounds with potential therapeutic properties .
Industry: The compound is used in the production of polymers, resins, and other materials. It is also employed in the manufacture of rubber chemicals and as a curing agent for epoxy resins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 3,4,5-Trimethylaniline can be synthesized through several methods. One common method involves the nitration of mesitylene (1,3,5-trimethylbenzene) to form 3,4,5-trimethylnitrobenzene, followed by reduction to 3,4,5-trimethylaniline. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or by using iron powder and hydrochloric acid .
Industrial Production Methods: In industrial settings, the production of 3,4,5-trimethylaniline often involves the catalytic hydrogenation of 3,4,5-trimethylnitrobenzene. This process is conducted under controlled temperature and pressure conditions to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions: 3,4,5-Trimethylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 3,4,5-trimethylbenzoquinone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form 3,4,5-trimethylcyclohexylamine using hydrogen gas and a suitable catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Concentrated nitric acid for nitration, sulfuric acid for sulfonation, and halogens (chlorine, bromine) for halogenation.
Major Products:
Oxidation: 3,4,5-Trimethylbenzoquinone.
Reduction: 3,4,5-Trimethylcyclohexylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Mecanismo De Acción
The mechanism of action of 3,4,5-trimethylaniline depends on its specific application. In chemical reactions, it acts as a nucleophile due to the presence of the amino group, which can donate electrons to electrophiles. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved vary depending on the specific derivative and its intended use .
Comparación Con Compuestos Similares
2,4,6-Trimethylaniline (Mesidine): Another trimethyl derivative of aniline, where the methyl groups are at the 2, 4, and 6 positions.
3,5-Dimethylaniline: A dimethyl derivative of aniline with methyl groups at the 3 and 5 positions.
Comparison: 3,4,5-Trimethylaniline is unique due to the specific positioning of the methyl groups, which influences its chemical reactivity and physical properties. Compared to 2,4,6-trimethylaniline, it has different steric and electronic effects, leading to variations in its reactivity and applications. The presence of three methyl groups in 3,4,5-trimethylaniline also distinguishes it from 3,5-dimethylaniline, which has only two methyl groups and therefore different chemical behavior .
Propiedades
IUPAC Name |
3,4,5-trimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N/c1-6-4-9(10)5-7(2)8(6)3/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCUMAUHMPSRPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30167675 | |
| Record name | 3,4,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
135.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1639-31-2 | |
| Record name | 3,4,5-Trimethylbenzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1639-31-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,4,5-Trimethylaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001639312 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1639-31-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403297 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3,4,5-Trimethylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30167675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4,5-trimethylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.164 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,4,5-TRIMETHYLANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EH8A4NC8F3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is unique about the reaction of 2,6-Dibromo-3,4,5-trimethylaniline with alkyl nitrites in N,N-dimethylformamide?
A1: Studies show that reacting 2,6-Dibromo-3,4,5-trimethylaniline with t-butyl nitrite in N,N-dimethylformamide under specific conditions (60–65 °C) leads to an unexpected outcome. Besides the anticipated product, 4,6-dibromo-1,2,3-trimethylbenzene, a significant amount of side-chain nitration product, 3,5-dibromo-2,6-dimethylphenylnitromethane, is also formed. [] This suggests that the reaction conditions can significantly influence the product distribution and lead to unexpected side reactions.
Q2: How does the addition of methyl groups to the aromatic ring of N,N-dimethylaniline influence its nitration reaction?
A2: Research indicates that increasing the number of methyl groups on the aromatic ring of N,N-dimethylaniline significantly impacts its reactivity with nitric acid in a sulfuric acid medium. [] While N,N-dimethyl-4-methylaniline shows no detectable ipso-attack (nitration at the carbon already occupied by the methyl group) in these conditions, introducing an additional methyl group in the 3-position (N,N-dimethyl-3,4-dimethylaniline) leads to 16-51% ipso-attack at the 4-position. This effect is even more pronounced with N,N-dimethyl-3,4,5-trimethylaniline, where 85% ipso-attack at the 4-position is observed. This suggests that the presence and position of methyl substituents play a crucial role in directing the electrophilic aromatic substitution reaction and influencing the product distribution.
Q3: Has 3,4,5-Trimethylaniline been found in nature?
A3: Yes, 3,4,5-Trimethylaniline has been identified in the marine brown alga Melanothamnus afaqhusainii. [] This discovery marks the first reported instance of isolating 3,4,5-Trimethylaniline from a natural source.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


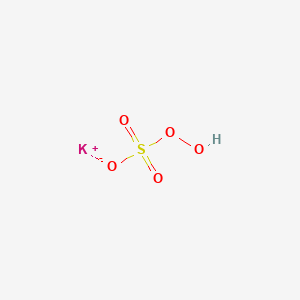
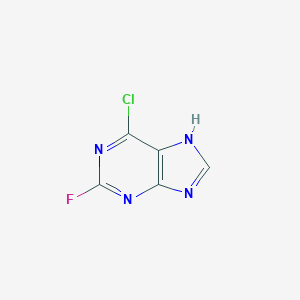
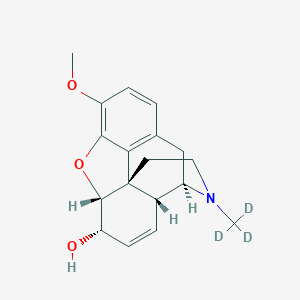
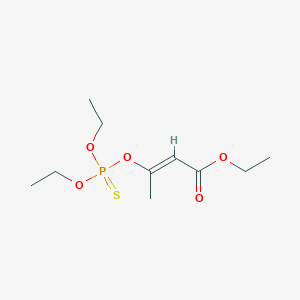
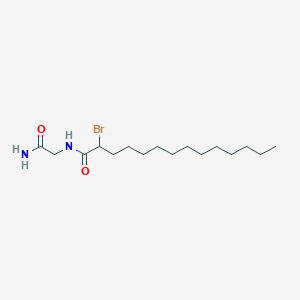
![2-isopropyl-7-methyl-1H-imidazo[4,5-b]pyridine](/img/structure/B161043.png)
![2-([1,1'-Biphenyl]-4-yl)pyrimidine](/img/structure/B161046.png)
